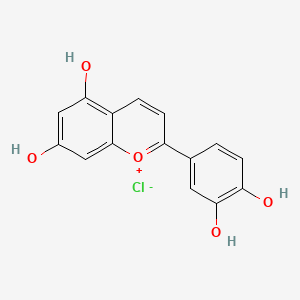

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride

Übersicht

Beschreibung

Luteolinidinchlorid gehört zu den 3-Deoxyanthocyanidinen, einer Klasse von Verbindungen, die für ihre leuchtenden Farben und ihr Vorkommen in verschiedenen Pflanzen bekannt sind. Diese Verbindung ist ein Kation mit schlecht definierten Anionen und zeichnet sich durch ihre orange Farbe aus. Es kann in Pflanzen wie Sorghum bicolor und bestimmten Farnen gefunden werden .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen

Luteolinidinchlorid kann durch verschiedene chemische Reaktionen mit Flavonoidvorläufern synthetisiert werden. Die Synthesewege umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um die Bildung der gewünschten Verbindung zu ermöglichen. Detaillierte Reaktionsbedingungen, einschließlich Temperatur, Druck und Lösungsmittelwahl, sind entscheidend für die Optimierung der Ausbeute und Reinheit von Luteolinidinchlorid .

Industrielle Produktionsmethoden

Die industrielle Produktion von Luteolinidinchlorid beinhaltet die großtechnische Extraktion aus natürlichen Quellen wie Sorghum bicolor. Der Extraktionsprozess umfasst Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um hochreines Luteolinidinchlorid zu erhalten. Moderne Techniken wie die Hochleistungsflüssigchromatographie (HPLC) werden oft eingesetzt, um die Qualität und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Luteolinidinchlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen werden durch das Vorhandensein von Hydroxylgruppen und die Gesamtstruktur der Verbindung beeinflusst .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Luteolinidinchlorid verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Reaktionsbedingungen, einschließlich pH-Wert, Temperatur und Lösungsmittelwahl, spielen eine wichtige Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus den Reaktionen von Luteolinidinchlorid entstehen, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Chinonen führen, während Reduktionsreaktionen zu Dihydroderivaten führen können. Substitutionsreaktionen können zur Bildung verschiedener substituierter Flavonoidverbindungen führen .

Wissenschaftliche Forschungsanwendungen

Luteolinidinchlorid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen in verschiedenen Bereichen:

Wirkmechanismus

Luteolinidinchlorid entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es ist bekannt, dass es mit Enzymen interagiert, die am oxidativen Stress beteiligt sind, wie z. B. der endothelialen Stickstoffoxidsynthase (eNOS), wodurch es Zellen vor Schäden schützt. Die Verbindung moduliert auch Signalwege, die mit Entzündungen und Zellüberleben zusammenhängen, was zu ihrem therapeutischen Potenzial beiträgt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Luteolinidin chloride can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic routes typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound. Detailed reaction conditions, including temperature, pressure, and solvent choices, are crucial for optimizing the yield and purity of luteolinidin chloride .

Industrial Production Methods

Industrial production of luteolinidin chloride involves large-scale extraction from natural sources such as Sorghum bicolor. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity luteolinidin chloride. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Luteolinidin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the overall structure of the compound .

Common Reagents and Conditions

Common reagents used in the reactions involving luteolinidin chloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including pH, temperature, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of luteolinidin chloride depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to the formation of various substituted flavonoid compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C15H11ClO5

- Molecular Weight : 306.70 g/mol

- CAS Number : 1154-78-5

The compound features a benzopyrylium structure that contributes to its reactivity and interaction with biological systems. Its hydroxyl groups enhance its solubility and antioxidant properties, making it a candidate for various applications.

Pharmacological Applications

-

Antioxidant Activity

- Luteolinidin chloride exhibits significant antioxidant properties due to its ability to scavenge free radicals. Studies have demonstrated that it can reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects

- Anticancer Properties

Food Science Applications

- Natural Food Colorant

- Preservative Agent

Material Science Applications

- Dye-Sensitized Solar Cells

- Polymer Composites

Case Studies

Wirkmechanismus

Luteolinidin chloride exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in oxidative stress, such as endothelial nitric oxide synthase (eNOS), thereby protecting cells from damage. The compound also modulates signaling pathways related to inflammation and cell survival, contributing to its therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Luteolinidinchlorid ist unter den 3-Deoxyanthocyanidinen aufgrund seiner spezifischen Struktur und Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Apigeninidin: Ein weiteres 3-Deoxyanthocyanidin mit ähnlichen antioxidativen Eigenschaften, aber anderen molekularen Zielstrukturen.

7-Methoxyapigeninidin: Bekannt für seine antiparasitäre Aktivität, teilt diese Verbindung einige strukturelle Ähnlichkeiten mit Luteolinidinchlorid, hat aber unterschiedliche biologische Wirkungen.

Luteolinidinchlorid zeichnet sich durch seine starken antioxidativen und kardioprotektiven Eigenschaften aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht .

Biologische Aktivität

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-1-benzopyrylium chloride, commonly referred to as luteolinidin chloride, is a member of the 3-deoxyanthocyanidin class of compounds. This compound has garnered attention for its diverse biological activities, particularly in cardiovascular protection and anti-inflammatory effects. This article reviews the biological activity of luteolinidin chloride, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : 2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride

- Molecular Formula : C15H11ClO5

- CAS Number : 1154-78-5

Luteolinidin chloride exerts its biological effects primarily through the inhibition of CD38, an enzyme involved in the regulation of intracellular calcium levels and the production of cyclic ADP-ribose. The inhibition of CD38 leads to several downstream effects:

- Cardioprotective Effects : By inhibiting CD38 activity, luteolinidin chloride protects against ischemia-reperfusion injury. It preserves endothelial nitric oxide synthase (eNOS) function, which is crucial for maintaining vascular health and preventing endothelial dysfunction.

- Anti-inflammatory Activity : The compound modulates the expression of various inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, tumor necrosis factor (TNF)-α, and interleukin (IL)-6. This modulation helps in reducing inflammation and oxidative stress within tissues.

Pharmacokinetics

Luteolinidin chloride is absorbed more efficiently in the jejunum and duodenum compared to other parts of the gastrointestinal tract. Its bioavailability can be influenced by environmental factors such as pH and the composition of the digestive contents.

Biological Activity Overview

The following table summarizes key biological activities associated with luteolinidin chloride:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cardioprotective | Protects against ischemia-reperfusion injury | Inhibition of CD38; preservation of eNOS function |

| Anti-inflammatory | Reduces levels of inflammatory cytokines | Modulation of iNOS, COX-2, TNF-α, IL-6 expression |

| Antioxidant | Scavenges free radicals | Enhances cellular antioxidant defenses |

| Antimicrobial | Exhibits activity against certain pathogens | Disruption of microbial cell membranes |

Case Studies and Research Findings

- Cardiovascular Protection : A study demonstrated that luteolinidin chloride significantly reduced myocardial injury markers in animal models subjected to ischemia-reperfusion. The compound's ability to preserve eNOS functionality was highlighted as a critical factor in its cardioprotective effects.

- Inflammation Reduction : In vitro studies showed that luteolinidin chloride effectively downregulated TNF-α and IL-6 production in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.

- Antioxidant Properties : Research indicated that luteolinidin chloride has potent antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.ClH/c16-9-6-12(18)10-2-4-14(20-15(10)7-9)8-1-3-11(17)13(19)5-8;/h1-7H,(H3-,16,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGHFOHXGFQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921728 | |

| Record name | Luteolinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154-78-5 | |

| Record name | Luteolinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolinidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzopyrylium, 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLINIDOL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M011G96EDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.